

# Technical Guide: N-Benzoylanthranilate and its Derivatives in Drug Development

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **N-Benzoylanthranilate**

Cat. No.: **B1266099**

[Get Quote](#)

This technical guide provides an in-depth overview of **N-Benzoylanthranilate**, its corresponding acid form N-Benzoylanthranilic acid, and their relevance in scientific research and drug development. This document is intended for researchers, scientists, and professionals in the pharmaceutical and life sciences sectors.

## Chemical Identification and Properties

**N-Benzoylanthranilate** is the conjugate base of N-Benzoylanthranilic acid. The CAS number is often used interchangeably for both the acid and its salt.

| Identifier        | Value                                      | Reference |
|-------------------|--------------------------------------------|-----------|
| Compound Name     | N-Benzoylanthranilate                      |           |
| Synonyms          | 2-benzamidobenzoate, N-benzoylanthranilate | PubChem   |
| IUPAC Name        | 2-benzamidobenzoate                        | PubChem   |
| CAS Number        | 579-93-1                                   | PubChem   |
| Molecular Formula | $C_{14}H_{10}NO_3^-$                       | PubChem   |
| Molecular Weight  | 240.23 g/mol                               | PubChem   |

The properties of the conjugate acid, N-Benzoylanthranilic acid, are crucial for its handling and application in research.

| Property          | Value                                                    | Reference                                                      |
|-------------------|----------------------------------------------------------|----------------------------------------------------------------|
| Compound Name     | N-Benzoylanthranilic acid                                |                                                                |
| Synonyms          | 2-(Benzoylamino)benzoic acid,<br>2-benzamidobenzoic acid | PubChem                                                        |
| IUPAC Name        | 2-(benzoylamino)benzoic acid                             | PubChem                                                        |
| Molecular Formula | C <sub>14</sub> H <sub>11</sub> NO <sub>3</sub>          | PubChem                                                        |
| Molecular Weight  | 241.24 g/mol                                             | PubChem                                                        |
| Melting Point     | 183 °C                                                   | PubChem                                                        |
| Boiling Point     | 341-342 °C                                               | PubChem                                                        |
| Solubility        | Slightly soluble in water,<br>soluble in ethanol.        | PubChem                                                        |
| Appearance        | White solid with a fruity aroma.                         | Joint FAO/WHO Expert<br>Committee on Food Additives<br>(JECFA) |

## Biological Activity and Therapeutic Potential

Derivatives of N-Benzoylanthranilic acid have emerged as significant molecules in drug discovery, primarily as inhibitors of aldo-keto reductase (AKR) enzymes, with a particular selectivity for the AKR1C3 isoform.[1][2]

AKR1C3 is a key enzyme involved in the biosynthesis of steroid hormones and the metabolism of prostaglandins.[1] Its inhibition is a therapeutic strategy for various conditions, including hormone-dependent cancers like prostate and breast cancer, as well as other malignancies.

The inhibitory activity of several N-Benzoyl anthranilic acid derivatives against AKR1C isoforms has been quantified, with some compounds showing high selectivity for AKR1C3.[1]

| Compound      | IC <sub>50</sub> on AKR1C1<br>( $\mu$ M) | IC <sub>50</sub> on AKR1C2<br>( $\mu$ M) | IC <sub>50</sub> on AKR1C3<br>( $\mu$ M) |
|---------------|------------------------------------------|------------------------------------------|------------------------------------------|
| Derivative 9  | > 50                                     | > 50                                     | 2.5                                      |
| Derivative 10 | > 50                                     | > 50                                     | 0.31                                     |
| Derivative 11 | > 50                                     | > 50                                     | 1.3                                      |
| Derivative 12 | > 50                                     | > 50                                     | 0.88                                     |
| Derivative 13 | > 50                                     | > 50                                     | 0.35                                     |

Data extracted from a study on N-Benzoyl anthranilic acid derivatives as selective inhibitors of aldo-keto reductase AKR1C3.[\[1\]](#)

## Experimental Protocols

### Synthesis of N-Benzoylanthranilic Acid

A standard method for the synthesis of N-Benzoylanthranilic acid involves the acylation of anthranilic acid with benzoyl chloride.

#### Materials:

- Anthranilic acid
- Benzoyl chloride
- 10% Sodium hydroxide solution
- Concentrated Hydrochloric acid
- Diethyl ether
- Distilled water

#### Procedure:

- Dissolve a specific molar equivalent of anthranilic acid in a 10% sodium hydroxide solution in a flask, and cool the mixture in an ice bath.
- Slowly add a slight molar excess of benzoyl chloride to the stirred solution.
- Continue stirring the mixture for approximately one hour, allowing it to come to room temperature.
- Transfer the reaction mixture to a separatory funnel and extract with diethyl ether to remove any unreacted benzoyl chloride and other non-polar impurities.
- Collect the aqueous layer and acidify it with concentrated hydrochloric acid until a precipitate is formed.
- Filter the precipitate, wash it with cold distilled water, and then dry it.
- Recrystallize the crude product from an appropriate solvent, such as ethanol-water, to obtain pure N-Benzoylanthranilic acid.

## Aldo-Keto Reductase (AKR1C3) Inhibition Assay

This protocol outlines the methodology for assessing the inhibitory activity of **N-Benzoylanthranilate** derivatives on the AKR1C3 enzyme.[\[1\]](#)

### Materials:

- Recombinant human AKR1C3 enzyme
- Phosphate buffer (100 mM, pH 9.0)
- Triton X-114 (0.005%)
- DMSO (as a co-solvent)
- Substrate (e.g., a suitable ketone or aldehyde)
- $\text{NAD}^+$  (2.3 mM)
- **N-Benzoylanthranilate** derivatives (test compounds)

**Procedure:**

- Prepare a reaction mixture in a 300  $\mu$ L volume containing 100 mM phosphate buffer (pH 9.0), 0.005% Triton X-114, and 5% DMSO.
- Add the AKR1C3 enzyme to a final concentration of 1.5  $\mu$ M.
- Add the substrate at a concentration less than its Michaelis constant ( $K_m$ ), for instance, 100  $\mu$ M.
- Introduce the test compounds at the desired screening concentration (e.g., 10  $\mu$ M).
- Initiate the reaction by adding NAD<sup>+</sup> to a final concentration of 2.3 mM.
- Monitor the reaction progress by measuring the change in absorbance at 340 nm, which corresponds to the formation of NADH.
- For compounds showing significant inhibition (e.g., >30%), determine the IC<sub>50</sub> values by performing the assay with a range of inhibitor concentrations.

## Visualizations

### Experimental Workflow for Synthesis

The following diagram illustrates the general workflow for the synthesis and purification of N-Benzoylanthranilic acid.

## Synthesis Workflow of N-Benzoylanthranilic Acid

[Click to download full resolution via product page](#)

Caption: A flowchart of the synthesis and purification process for N-Benzoylanthranilic acid.

## Signaling Pathway Inhibition

This diagram depicts the inhibitory action of **N-Benzoylanthranilate** derivatives on the AKR1C3 enzyme within a biological pathway.

### Inhibition of AKR1C3 by N-Benzoylanthranilate Derivatives



[Click to download full resolution via product page](#)

Caption: The inhibitory effect of **N-Benzoylanthranilate** derivatives on the AKR1C3-mediated metabolic pathway.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. N-Benzoyl anthranilic acid derivatives as selective inhibitors of aldo–keto reductase AKR1C3 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N-Benzoyl anthranilic acid derivatives as selective inhibitors of aldo-keto reductase AKR1C3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- To cite this document: BenchChem. [Technical Guide: N-Benzoylanthranilate and its Derivatives in Drug Development]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1266099#n-benzoylanthranilate-cas-number-and-iupac-name\]](https://www.benchchem.com/product/b1266099#n-benzoylanthranilate-cas-number-and-iupac-name)

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)